Methyl[3-(phenylamino)propyl]amine
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Overview
Description
Methyl[3-(phenylamino)propyl]amine is an organic compound with the molecular formula C10H16N2 It is a secondary amine with a phenyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Methyl[3-(phenylamino)propyl]amine, a compound with a complex structure, interacts with several targets in the human body. The primary targets of this compound are the enzymes Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
It is believed that the compound binds to these enzymes, potentially altering their function . The exact nature of these changes and their implications for the overall function of the enzymes remain a topic of ongoing research.
Biochemical Pathways
Given its interaction with trypsin-1 and trypsin-2, it is likely that it influences protein digestion pathways . The downstream effects of these interactions could potentially impact various physiological processes, including nutrient absorption and metabolism.
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its bioavailability and distribution within the body
Result of Action
Given its interaction with Trypsin-1 and Trypsin-2, it is likely that the compound influences protein digestion at a molecular level . The cellular effects of this interaction, however, remain a topic of ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility suggests that it could be influenced by the hydration status of the body . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Methyl[3-(phenylamino)propyl]amine, due to its amine group, can act as a weak base, readily forming salts with acids . It can also participate in nucleophilic substitution reactions . The phenyl group can participate in reactions at the benzylic position, which can be resonance stabilized .
Molecular Mechanism
It is known that amines can participate in a variety of reactions, including nucleophilic substitutions and free radical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[3-(phenylamino)propyl]amine can be synthesized through several methods. One common approach involves the reaction of phenylamine with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reductive amination of 3-phenylpropionaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(phenylamino)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield primary amines or other reduced derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium cyanoborohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl[3-(phenylamino)propyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Methyl[3-(phenylamino)propyl]amine can be compared with other similar compounds, such as:
Phenylpropylamine: A primary amine with similar structural features but different reactivity and biological activity.
N-methylphenethylamine: Another secondary amine with a phenyl group, but with different pharmacological properties.
3-Phenylpropylamine: A compound with a similar backbone but lacking the methyl group, resulting in different chemical behavior.
Properties
IUPAC Name |
N-methyl-N'-phenylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRUWNULDIIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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